4-Methoxy-3,5-dimethylaniline
Overview
Description
4-Methoxy-3,5-dimethylaniline is an organic compound with the molecular formula C9H13NO. It is a derivative of aniline, featuring a methoxy group (-OCH3) and two methyl groups (-CH3) attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as aniline and substituted anilines, which are characterized by a phenyl group attached to an amino group . Anilines and their derivatives are often involved in a wide range of chemical reactions and biological processes, including serving as precursors to many pharmaceuticals, dyes, and industrial chemicals .
Mode of Action
Anilines typically undergo reactions such as electrophilic substitution, where the electron-rich aromatic ring acts as a nucleophile towards electrophiles . The methoxy and methyl groups on the aromatic ring may influence the reactivity and orientation of these reactions .
Biochemical Pathways
As a substituted aniline, it may participate in various biochemical reactions, potentially affecting multiple pathways depending on its specific targets .
Pharmacokinetics
Like other anilines, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
The effects would depend on the specific targets and pathways it affects .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-3,5-dimethylaniline can be synthesized through several methods. One common approach involves the nitration of 2,6-dimethylanisole, followed by reduction of the nitro group to an amine. The steps are as follows:
Nitration: 2,6-Dimethylanisole is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 4-nitro-2,6-dimethylanisole.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of continuous flow reactors and efficient catalysts ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3,5-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can further modify the amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is a typical reducing agent.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Various reduced amine derivatives.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
4-Methoxy-3,5-dimethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Aniline: The parent compound, lacking the methoxy and methyl groups.
N,N-Dimethylaniline: A derivative with two methyl groups attached to the nitrogen atom.
4-Methoxyaniline: An aniline derivative with a methoxy group at the para position.
Uniqueness
4-Methoxy-3,5-dimethylaniline is unique due to the presence of both methoxy and methyl groups, which enhance its reactivity and specificity in chemical reactions. These substituents also influence its physical properties, making it distinct from other aniline derivatives .
Properties
IUPAC Name |
4-methoxy-3,5-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-4-8(10)5-7(2)9(6)11-3/h4-5H,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPGZEYAAFYLSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400154 | |
Record name | 4-methoxy-3,5-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39785-37-0 | |
Record name | 4-methoxy-3,5-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 39785-37-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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